An In-depth Technical Guide to trans-3-(Benzyloxy)cyclopentan-1-ol: Chemical Properties and Molecular Structure
An In-depth Technical Guide to trans-3-(Benzyloxy)cyclopentan-1-ol: Chemical Properties and Molecular Structure
A Note to the Reader: Comprehensive searches of scientific literature and chemical databases have revealed a significant scarcity of detailed, publicly available experimental data for trans-3-(benzyloxy)cyclopentan-1-ol. While this compound is available from several chemical suppliers, indicating its use as a building block in organic synthesis, dedicated studies detailing its synthesis, spectroscopic characterization, and specific reactivity are not readily found in peer-reviewed journals.
To fulfill the spirit of an in-depth technical guide for researchers and drug development professionals, this document will focus on the foundational chemical principles and expected properties of this molecule, drawing parallels with closely related and well-characterized cyclopentanol derivatives. Furthermore, we will present a detailed examination of a structurally related and medicinally vital compound, a key chiral intermediate in the synthesis of the antiviral drug Abacavir. This will serve as a practical and well-documented example of how substituted cyclopentanols are utilized in pharmaceutical development, providing the level of technical detail and validated protocols originally envisioned.
Part 1: The Enigmatic Building Block: trans-3-(Benzyloxy)cyclopentan-1-ol
trans-3-(Benzyloxy)cyclopentan-1-ol is a disubstituted cyclopentane derivative featuring a hydroxyl group and a benzyloxy group on opposite sides of the ring. This seemingly simple molecule is a valuable chiral building block in synthetic organic chemistry. The presence of two distinct functional groups, an alcohol and a benzyl ether, allows for orthogonal chemical manipulations, making it an attractive starting material for the synthesis of more complex molecules.
Physicochemical Properties
A compilation of typical properties for trans-3-(Benzyloxy)cyclopentan-1-ol, as gathered from chemical supplier data, is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3][4][5] |
| Molecular Weight | 192.25 g/mol | [2][4][5] |
| CAS Number | 1052100-73-8 (for trans isomer) | [2][4][5] |
| Appearance | Colorless to yellow liquid or powder | [2][3] |
| Purity | Typically ≥97% | [1][2][3] |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere | [5] |
Molecular Structure and Stereochemistry
The core of trans-3-(Benzyloxy)cyclopentan-1-ol is a five-membered cyclopentane ring. To minimize ring strain, cyclopentane and its derivatives adopt a non-planar, puckered conformation, most commonly the "envelope" or "twist" conformation. In the trans isomer, the hydroxyl and benzyloxy groups are positioned on opposite faces of the ring. This stereochemical arrangement is crucial for its application as a chiral building block, as it dictates the spatial orientation of subsequent chemical modifications.
The molecule exists as a pair of enantiomers: (1R,3R)-3-(benzyloxy)cyclopentan-1-ol and (1S,3S)-3-(benzyloxy)cyclopentan-1-ol. The specific enantiomer used in a synthesis will determine the absolute stereochemistry of the final product.
Caption: Enantiomers of trans-3-(benzyloxy)cyclopentan-1-ol.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Aromatic protons: A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzyl protons: A singlet around δ 4.5 ppm for the two protons of the -OCH₂Ph group.
-
CH-O protons: Two multiplets, one for the proton on the carbon bearing the hydroxyl group (C1-H) and one for the proton on the carbon with the benzyloxy group (C3-H).
-
Cyclopentane methylene protons: A series of multiplets for the remaining protons on the cyclopentane ring.
-
Hydroxyl proton: A broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR:
-
Aromatic carbons: Signals in the δ 127-138 ppm region.
-
Benzyl carbon: A signal around δ 70 ppm for the -OCH₂Ph carbon.
-
C-O carbons: Signals for the two carbons of the cyclopentane ring attached to oxygen.
-
Cyclopentane methylene carbons: Signals for the other three carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region for the alcohol and ether linkages.
Synthesis and Reactivity
The synthesis of trans-3-(benzyloxy)cyclopentan-1-ol would likely start from cyclopentane-1,3-diol. A stereoselective synthesis would be required to obtain a single enantiomer. One possible approach involves the protection of one hydroxyl group as a benzyl ether, followed by stereoselective reduction of a ketone at the 3-position or through a Mitsunobu reaction with inversion of stereochemistry.[6]
The reactivity of this molecule is dictated by its two functional groups:
-
Hydroxyl group: Can undergo oxidation to a ketone, esterification, or etherification. It can also be a leaving group after conversion to a sulfonate ester (e.g., tosylate or mesylate).
-
Benzyloxy group: A common protecting group for alcohols that is stable to a wide range of reaction conditions but can be removed by catalytic hydrogenation.
Part 2: A Case Study in Drug Development: Synthesis of a Chiral Aminocyclopentenol, a Key Intermediate for Abacavir
The challenges in obtaining detailed information for trans-3-(benzyloxy)cyclopentan-1-ol highlight a common reality in drug development: some building blocks, while commercially available, lack extensive public documentation. In contrast, key intermediates for blockbuster drugs are often well-characterized in the scientific and patent literature. One such example is (1S,4R)-4-amino-2-cyclopentene-1-methanol , a critical chiral intermediate in the synthesis of Abacavir, a potent reverse transcriptase inhibitor for the treatment of HIV.[7][8][9][10] This molecule, like our target compound, is a trans-substituted cyclopentane derivative, and its synthesis and application provide a concrete example of the principles discussed earlier.
Synthesis of the Abacavir Intermediate
The synthesis of (1S,4R)-4-amino-2-cyclopentene-1-methanol often starts from a racemic lactam, which is resolved to obtain the desired enantiomer. A common method involves enzymatic resolution.
Caption: Synthetic workflow for the Abacavir intermediate.
Experimental Protocol: Enzymatic Resolution and Reduction
-
Enzymatic Resolution: The racemic lactam is treated with a lipase, such as from Pseudomonas cepacia, in an aqueous buffer. The enzyme selectively hydrolyzes the (+)-enantiomer, leaving the desired (-)-enantiomer unreacted.[8]
-
Extraction: The unreacted (-)-lactam is extracted from the aqueous mixture with an organic solvent like ethyl acetate.[8]
-
Protection: The amino group of the (-)-lactam can be protected, for example, with a Boc group (di-tert-butyl dicarbonate).[9]
-
Reduction: The protected lactam is then reduced, typically with a hydride reducing agent like sodium borohydride, to yield the corresponding amino alcohol.[9]
-
Deprotection: The protecting group is removed under acidic conditions (e.g., using hydrochloric acid) to give the final product, (1S,4R)-4-amino-2-cyclopentene-1-methanol, usually as a hydrochloride salt.[9]
Application in Abacavir Synthesis
The chiral aminocyclopentenol intermediate is then coupled with a purine base to form the core structure of Abacavir.
Caption: Convergent synthesis of Abacavir.
Experimental Protocol: Convergent Synthesis of Abacavir
-
Coupling Reaction: The intermediate, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, is reacted with cyclopropylamine in a solvent such as ethanol.[8]
-
Reaction Conditions: The reaction mixture is heated to reflux.[8]
-
Work-up: Upon completion, the reaction is worked up, often involving crystallization to purify the final product, Abacavir.[8]
Conclusion
trans-3-(Benzyloxy)cyclopentan-1-ol represents a class of valuable chiral building blocks whose utility in organic synthesis, particularly in the preparation of complex, biologically active molecules, is significant. While detailed experimental data for this specific compound remains elusive in the public domain, its structural features suggest a rich and versatile chemistry. The in-depth look at the synthesis and application of a key chiral intermediate for the antiviral drug Abacavir provides a tangible and well-documented example of how such trans-substituted cyclopentane derivatives are critical in the development of modern pharmaceuticals. The principles of stereoselective synthesis and functional group manipulation demonstrated in the Abacavir synthesis are directly applicable to understanding the potential of trans-3-(benzyloxy)cyclopentan-1-ol as a starting material for future drug discovery endeavors.
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